molecular formula C11H15N B14591167 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile CAS No. 61111-76-0

4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile

Cat. No.: B14591167
CAS No.: 61111-76-0
M. Wt: 161.24 g/mol
InChI Key: KCBBCRYVIBHIOD-UHFFFAOYSA-N
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Description

4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile is a bicyclic compound with a unique structure that includes a nitrile group. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile typically involves the reaction of 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene with cyanogen bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include nucleophilic addition and substitution reactions, depending on the environment and reagents present.

Comparison with Similar Compounds

Similar Compounds

    2,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Similar structure but lacks the nitrile group.

    2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene: Another bicyclic compound with different substitution patterns.

    1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Similar bicyclic structure with variations in the position of the methyl groups.

Uniqueness

4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications. This differentiates it from other similar bicyclic compounds and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61111-76-0

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile

InChI

InChI=1S/C11H15N/c1-10(2)9-4-5-11(10,3)6-8(9)7-12/h6,9H,4-5H2,1-3H3

InChI Key

KCBBCRYVIBHIOD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C=C2C#N)C)C

Origin of Product

United States

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